molecular formula C16H14ClF3N2O3 B3042828 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-87-0

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Cat. No. B3042828
CAS RN: 680213-87-0
M. Wt: 374.74 g/mol
InChI Key: FPFDJSOIYLKALC-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide, also known as TFB-TAM, is a novel compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism Of Action

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide inhibits the activity of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide can induce cell death in cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to have a selective inhibitory effect on CK2 activity, with minimal effects on other kinases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines in immune cells, leading to a reduction in inflammation.

Advantages And Limitations For Lab Experiments

One advantage of 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is its high potency and selectivity for CK2 inhibition. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. This limits its use in in vivo studies and clinical trials.

Future Directions

There are several future directions for the research on 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide. Another area of research is the investigation of the potential use of 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide in combination with other therapies for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to understand the pharmacokinetics and toxicity profile of 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide in vivo.

Scientific Research Applications

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer. 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-11-5-3-4-9(13(11)25-2)8-22-15(23)12-10(16(18,19)20)6-7-21-14(12)17/h3-7H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDJSOIYLKALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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